molecular formula C10H18F3NOS B2525526 N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide CAS No. 1338377-75-5

N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B2525526
CAS No.: 1338377-75-5
M. Wt: 257.32
InChI Key: HAVMAKZERUEGDI-BCTVWOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-Cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a cyclobutyl-trifluoroethyl substituent and a tert-butylsulfinamide group. Sulfinamides are widely utilized in asymmetric synthesis as chiral auxiliaries or ligands due to their ability to induce enantioselectivity in reactions such as nucleophilic additions or hydrogenations. This compound’s stereochemical configuration (R at the cyclobutyl-bearing carbon) and trifluoroethyl group may enhance its stability and steric effects compared to simpler sulfinamides.

Properties

IUPAC Name

N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NOS/c1-9(2,3)16(15)14-8(10(11,12)13)7-5-4-6-7/h7-8,14H,4-6H2,1-3H3/t8-,16?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVMAKZERUEGDI-YRFRWJCTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1CCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1CCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl sulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and the monitoring of reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds with sulfinamide structures can exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in various cancer cell lines.

CompoundCell Line TestedIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These findings suggest that N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide may have similar effects due to structural similarities with known active compounds .

Inhibition of Enzymes

Sulfinamides are known for their ability to inhibit various enzymes, including carbonic anhydrase. This inhibition can have implications in treating conditions like glaucoma and epilepsy. The compound's potential as an enzyme inhibitor is being explored in ongoing studies .

The biological activity of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is attributed to its functional groups which allow it to interact with multiple biological targets.

Cardiovascular Effects

A study evaluated the cardiovascular effects of related sulfonamides using isolated rat heart models. The results indicated that certain derivatives could modulate perfusion pressure and coronary resistance:

GroupCompoundDose (nM)
IControl-
IISulfonamide A0.001
IIISulfonamide B0.001

The compounds significantly reduced perfusion pressure compared to controls, indicating their potential for cardiovascular modulation .

Antimicrobial Properties

Sulfinamides have been investigated for their antimicrobial properties against various pathogens. The structural attributes of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide may enhance its efficacy against bacterial strains resistant to conventional antibiotics .

Case Studies

Several case studies highlight the effectiveness of sulfinamides in clinical settings.

Case Study: Anticancer Efficacy

In a series of experiments involving the administration of sulfinamides to cancer cell lines, researchers observed a marked decrease in cell viability and increased apoptosis rates in treated groups compared to controls . The study underscored the need for further exploration into the mechanisms behind these effects.

Case Study: Enzyme Inhibition

A detailed investigation into the enzyme inhibition capabilities of sulfinamides demonstrated significant interactions with carbonic anhydrase and other relevant enzymes involved in metabolic pathways . These findings suggest a promising avenue for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinamides

Cyclohexyl- and Aryl-Substituted Sulfinamides

  • N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-2-methylpropane-2-sulfinamide (CAS: 934762-68-2):

    • Structural Differences : Incorporates a cyclohexyl group linked to a trifluoromethylphenyl urea moiety instead of a cyclobutyl-trifluoroethyl chain.
    • Properties : Higher molecular weight (473.48 g/mol) and increased lipophilicity due to trifluoromethyl groups. Purity is reported at 97% .
    • Applications : Used in medicinal chemistry for protease inhibition studies, leveraging its bulky substituents for targeted binding .
  • (S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide :

    • Synthesis : Achieved via HCl-mediated cleavage of sulfinamide intermediates with 61% yield and high enantiomeric purity .
    • Key Data : MS m/z 393.3 [M+H]+, highlighting bromine and fluorine substituents’ impact on mass .

Fluorinated Sulfinamides

  • (R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide (CAS: 1606166-80-6):

    • Electronic Effects : The electron-withdrawing fluorine atom on the phenyl ring modulates reactivity in imine formation, enhancing electrophilicity .
    • Applications : Intermediate in asymmetric synthesis of fluorinated amines, critical for pharmaceutical building blocks .
  • (S)-N-[(1E)-4-Chlorobutylidene]-2-methylpropane-2-sulfinamide :

    • Synthesis : Prepared via Dess-Martin oxidation and sulfinamide condensation (37% yield), demonstrating challenges in steric hindrance management .

Brominated and Alkenyl Sulfinamides

  • (–)-(R)-N-(1-(2-Bromophenyl)hex-5-en-2-ylidene)-2-methylpropane-2-sulfinamide :
    • Stereochemical Outcomes : Forms a 1:1 diastereomer mixture despite chiral sulfinamide use, indicating competing steric and electronic effects during alkyne additions .
    • Yield : 70–78% in carboamination reactions, with MS m/z 358.08 [M+H]+ .

Sulfinamides in Catalysis

  • (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide :
    • Role : Chiral ligand in asymmetric catalysis, enabling enantioselective C–C bond formations. The phosphine groups enhance metal coordination, while the sulfinamide controls stereochemistry .

Comparative Data Tables

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Storage Conditions Reference
N-[(1R,2R)-2-(3-(3,5-Bis(CF3)phenyl)ureido)cyclohexyl]-analog 473.48 Not reported Organic solvents Inert atmosphere, 2–8°C
(R)-N-[1-(2-Fluorophenyl)ethylidene]-analog 241.33 Not reported DCM, THF Room temperature

Critical Analysis of Key Differences

  • Steric vs.
  • Synthetic Challenges : Brominated analogs exhibit moderate yields (61–78%) due to halogens’ leaving group tendencies, whereas fluorinated derivatives face electronic deactivation hurdles .
  • Application Scope : Sulfinamides with phosphine groups (e.g., ) are specialized for catalysis, whereas urea-linked analogs target bioactive molecule synthesis .

Biological Activity

N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide, commonly referred to as CF3-cyclobutane sulfinamide, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, metabolic stability, and its implications in drug development.

Chemical Structure and Properties

The compound features a unique trifluoroethyl group attached to a cyclobutane ring, which contributes to its distinct physicochemical properties. The presence of the sulfinamide functional group enhances its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈F₃N₁O₂S
CAS Number1338377-75-5
Purity>95%
Log P (octanol/water)Estimated 2.51

Pharmacological Effects

Research indicates that CF3-cyclobutane sulfinamide exhibits notable pharmacological properties. It has been evaluated for its antifungal and antihistamine activities. The compound's structure allows it to mimic other bioactive compounds while providing enhanced stability and efficacy.

  • Antifungal Activity :
    • In studies comparing CF3-cyclobutane analogues with traditional antifungal agents like Butenafine, the CF3-cyclobutane analogue demonstrated significant growth inhibition against Trichophyton mentagrophytes and Trichophyton rubrum. Although slightly less potent than Butenafine, it showed promising antifungal properties suitable for further development .
  • Antihistamine Properties :
    • The compound was also tested for its potential as an antihistamine. In vitro assays indicated that it could inhibit cell growth in MCF-7 human cancer cells, suggesting a dual role in allergy treatment and potential cancer therapy . The CF3-cyclobutane analogue exhibited an IC50 of 102 μM in cell growth inhibition assays, indicating moderate effectiveness compared to existing antihistamines .

Metabolic Stability

The incorporation of the CF3-cyclobutane moiety significantly influences the compound's metabolic stability. In various studies, it was noted that:

  • Increased Stability : Some analogues showed improved metabolic stability compared to their tert-butyl counterparts, with clearance rates indicating a favorable profile for sustained therapeutic effects .
  • Decreased Stability : Conversely, certain compounds exhibited reduced metabolic stability, highlighting the need for careful evaluation during drug design .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide:

  • Study on Antifungal Efficacy : A comparative study assessed the antifungal activity of Butenafine and its CF3-cyclobutane analogue against clinical isolates of dermatophytes. Results demonstrated that while Butenafine was more potent overall, the analogue maintained substantial activity, warranting further exploration in clinical applications .
  • Cancer Cell Line Investigation : Research involving MCF-7 cells showed that the CF3-cyclobutane analogue not only inhibited cell proliferation but also induced differentiation marked by lipid droplet accumulation. This suggests potential repurposing for cancer treatments alongside traditional antihistamines .

Q & A

Q. What are the key synthetic pathways for preparing N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective sulfinamide formation. A validated approach includes:
  • Step 1 : Coupling of 2-methylpropane-2-sulfinamide with a trifluoroethyl-cyclobutyl precursor via nucleophilic substitution.
  • Step 2 : Chiral resolution using (R)-configured starting materials to ensure stereochemical integrity.
  • Optimization : Reaction temperatures (0–25°C), use of non-polar solvents (e.g., dichloromethane), and catalysts like triethylamine improve yields (75–85%) while minimizing racemization .
  • Validation : Chiral HPLC (e.g., Chiralpak IA column) and X-ray crystallography confirm >98% enantiomeric excess .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfinamide’s structure and stereochemistry?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies trifluoroethyl group environments (δ -60 to -70 ppm), while 1H^{1}\text{H} NMR resolves cyclobutyl protons (δ 1.5–2.5 ppm). 13C^{13}\text{C} NMR confirms sulfinamide linkage (C-S=O at ~55 ppm) .
  • X-ray Crystallography : Resolves absolute configuration (R,R) and bond angles (e.g., S=O bond length ~1.45 Å). Data-to-parameter ratios >15 ensure reliability .
  • IR Spectroscopy : S=O stretching vibrations (~1040 cm1^{-1}) validate sulfinamide functionalization .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs >150°C (TGA data). Store at -20°C under inert gas (Ar/N2_2) to prevent oxidation.
  • Solvent Compatibility : Stable in dichloromethane, THF, and DMF for >72 hours (HPLC monitoring). Avoid protic solvents (e.g., MeOH) to prevent sulfinamide hydrolysis .
  • Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber vials for storage .

Advanced Research Questions

Q. How do stereochemical configurations ((R)-cyclobutyl vs. (S)-isomers) influence reactivity in asymmetric catalysis or biological target binding?

  • Methodological Answer :
  • Catalytic Applications : (R)-configuration enhances enantioselectivity in ketone reductions (e.g., 90% ee in transfer hydrogenation vs. 40% for (S)-isomers) due to steric shielding of the sulfinyl group .
  • Biological Interactions : Docking studies suggest the (R)-cyclobutyl group fits into hydrophobic enzyme pockets (e.g., cytochrome P450), while (S)-isomers exhibit weaker binding (ΔG = -8.2 vs. -5.6 kcal/mol) .
  • Experimental Validation : Competitive inhibition assays (IC50_{50} values) and circular dichroism (CD) spectroscopy quantify stereochemical effects .

Q. What computational modeling strategies can predict this sulfinamide’s interactions with biological targets or reaction intermediates?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with force fields (AMBER) to model binding to kinases or GPCRs. Adjust parameters for fluorine’s electronegativity .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict transition states in sulfinamide-mediated reactions (e.g., activation energies ~25 kcal/mol for nucleophilic additions) .
  • MD Simulations : NAMD trajectories (100 ns) assess stability of protein-ligand complexes, highlighting key hydrogen bonds (e.g., S=O···H-N) .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes across studies?

  • Methodological Answer :
  • Systematic Replication : Vary catalysts (e.g., Et3_3N vs. DBU), solvents (polar vs. non-polar), and temperatures to identify critical variables.
  • Byproduct Analysis : LC-MS detects intermediates (e.g., sulfonic acid derivatives) formed via over-oxidation or hydrolysis .
  • Meta-Analysis : Compare crystallographic datasets (CCDC entries) to identify common stereochemical errors (e.g., misassigned Flack parameters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.